

# An In-depth Technical Guide to 6-Bromo-2-hydroxyquinoline-3-carboxylic acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 6-Bromo-2-hydroxyquinoline-3-carboxylic acid

**Cat. No.:** B1288436

[Get Quote](#)

CAS Number: 99465-06-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Bromo-2-hydroxyquinoline-3-carboxylic acid**, a heterocyclic compound with significant potential in medicinal chemistry. This document consolidates available data on its chemical properties, proposes a viable synthesis route, and explores its potential biological activities based on structurally related compounds. Detailed experimental protocols for biological screening and visualizations of key processes are included to support further research and development.

## Core Chemical and Physical Properties

**6-Bromo-2-hydroxyquinoline-3-carboxylic acid** is a quinoline derivative characterized by a bromine substituent at the 6-position, a hydroxyl group at the 2-position, and a carboxylic acid at the 3-position. The presence of these functional groups makes it an attractive scaffold for further chemical modification and a candidate for biological activity studies.[\[1\]](#)[\[2\]](#)

| Property                | Value                                            | Source              |
|-------------------------|--------------------------------------------------|---------------------|
| CAS Number              | 99465-06-2                                       | <a href="#">[2]</a> |
| Molecular Formula       | C <sub>10</sub> H <sub>6</sub> BrNO <sub>3</sub> | <a href="#">[2]</a> |
| Molecular Weight        | 268.06 g/mol                                     | <a href="#">[2]</a> |
| Predicted Boiling Point | 481.6 ± 45.0 °C                                  | ChemicalBook        |
| Predicted Density       | 1.804 g/cm <sup>3</sup>                          | ChemicalBook        |

## Synthesis Protocol

While a specific, validated synthesis protocol for **6-Bromo-2-hydroxyquinoline-3-carboxylic acid** is not readily available in the published literature, a plausible route can be proposed based on established methods for quinoline synthesis, such as the Knorr quinoline synthesis. This reaction typically involves the condensation of a  $\beta$ -ketoester with an arylamine under acidic conditions to form a 2-hydroxyquinoline.[\[1\]](#)[\[3\]](#)

## Proposed Synthesis via Knorr Quinoline Synthesis

This proposed two-step synthesis starts from the commercially available 4-bromoaniline and diethyl malonate.

### Step 1: Synthesis of Diethyl (4-bromophenylamino)malonate

- In a round-bottom flask, dissolve 4-bromoaniline (1 equivalent) in a suitable solvent such as ethanol.
- Add diethyl malonate (1.1 equivalents) to the solution.
- Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography to yield diethyl (4-bromophenylamino)malonate.

**Step 2: Cyclization to 6-Bromo-2-hydroxyquinoline-3-carboxylic acid**

- Add the purified diethyl (4-bromophenylamino)malonate from Step 1 to a high-boiling point solvent such as Dowtherm A.
- Heat the mixture to a high temperature (typically 240-260 °C) to induce cyclization. The reaction should be monitored by TLC.
- After the cyclization is complete, cool the reaction mixture. The product is expected to precipitate out of the solution.
- Collect the solid by filtration and wash with a suitable solvent like hexane to remove the high-boiling point solvent.
- The resulting ester is then subjected to hydrolysis. Suspend the crude ester in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide).
- Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).
- Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
- Collect the precipitate by filtration, wash with water, and dry to obtain **6-Bromo-2-hydroxyquinoline-3-carboxylic acid**.

[Click to download full resolution via product page](#)

Proposed synthesis of the target compound.

## Potential Biological Activities and Mechanism of Action

While specific biological data for **6-Bromo-2-hydroxyquinoline-3-carboxylic acid** is limited, the quinoline scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities. Structurally related bromo-substituted quinolinone and quinazoline derivatives have demonstrated significant potential in oncology.

### Anticancer Activity

Bromo-substituted quinolinone derivatives have shown potent antiproliferative effects against various cancer cell lines. The bromine atom at the C6 position is thought to enhance the lipophilicity of the molecule, which may improve its ability to cross cell membranes and interact with intracellular targets. Furthermore, some 6-substituted indolylquinolinones have been identified as potent inhibitors of Checkpoint Kinase 1 (Chek1), a critical enzyme in the DNA damage response pathway. Inhibition of Chek1 can make cancer cells more susceptible to DNA-damaging agents, highlighting the potential of these compounds in combination cancer therapies.<sup>[4]</sup>

Derivatives of the quinolinone core have also been shown to inhibit other kinases, such as DNA-dependent protein kinase (DNA-PK), another key component of the DNA damage repair pathway. Inhibition of DNA-PK can lead to increased cancer cell death.<sup>[4]</sup>

The following table summarizes the *in vitro* anticancer activity of some structurally related brominated quinoline derivatives. It is important to note that this data is not for **6-Bromo-2-hydroxyquinoline-3-carboxylic acid** itself but for related compounds, and serves to illustrate the potential of this chemical class.

| Compound Class                               | Cell Line         | IC <sub>50</sub> (μM) | Reference Compound |
|----------------------------------------------|-------------------|-----------------------|--------------------|
| 6,8-dibromo-4(3H)quinazolinone derivatives   | MCF-7 (Breast)    | 1.7 - 1.83 μg/mL      | Doxorubicin        |
| 6-Bromo quinazoline derivative               | MCF-7 (Breast)    | 15.85 ± 3.32          | Erlotinib          |
| 6-Bromo quinazoline derivative               | SW480 (Colon)     | 17.85 ± 0.92          | Erlotinib          |
| 5,7-Dibromo-8-hydroxyquinoline               | HT29 (Colon)      | Lower than 5-FU       | 5-Fluorouracil     |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Glioblastoma) | 15.4                  | 5-Fluorouracil     |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HeLa (Cervical)   | 26.4                  | 5-Fluorouracil     |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 (Colon)      | 15.0                  | 5-Fluorouracil     |

Data compiled from multiple sources for illustrative purposes.[\[4\]](#)[\[5\]](#)



[Click to download full resolution via product page](#)

Potential mechanism of action as a kinase inhibitor.

## Antimicrobial Activity

The quinoline core is also a key feature of many antibacterial agents, most notably the fluoroquinolone antibiotics. While there is no specific data on the antimicrobial properties of **6-Bromo-2-hydroxyquinoline-3-carboxylic acid**, related bromoindole and quinazolinone derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism of action for some of these related compounds has been attributed to membrane permeabilization and depolarization.

The following table presents Minimum Inhibitory Concentration (MIC) values for some related bromo-substituted heterocyclic compounds against various bacterial strains. This data is for illustrative purposes to show the potential of this class of compounds and is not specific to **6-Bromo-2-hydroxyquinoline-3-carboxylic acid**.

| Compound Class                                         | Bacterial Strain                | MIC ( $\mu$ g/mL)  |
|--------------------------------------------------------|---------------------------------|--------------------|
| 6-bromoindolglyoxylamide polyamine derivatives         | Staphylococcus aureus           | Intrinsic activity |
| Pseudomonas aeruginosa                                 | Antibiotic enhancing properties |                    |
| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Staphylococcus aureus           | High activity      |
| Bacillus species                                       | High activity                   |                    |
| Pseudomonas aeruginosa                                 | High activity                   |                    |
| Escherichia coli                                       | High activity                   |                    |
| Klebsiella pneumoniae                                  | High activity                   |                    |
| 6-Bromoquinolin-4-ol derivatives                       | ESBL producing E. coli          | 6.25               |
| MRSA                                                   | 3.125                           |                    |

Data compiled from multiple sources for illustrative purposes.

# Experimental Protocols for Biological Screening

The following are detailed methodologies for key in vitro assays to evaluate the potential anticancer and antimicrobial activities of **6-Bromo-2-hydroxyquinoline-3-carboxylic acid**. These protocols are adapted from established methods used for similar compounds.

## Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

- **6-Bromo-2-hydroxyquinoline-3-carboxylic acid**
- Human cancer cell lines (e.g., MCF-7, SW480, HeLa)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS)
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Multichannel pipette
- Plate reader

Procedure:

- Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu$ L of complete medium. Incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> humidified atmosphere.

- Compound Treatment: Prepare a stock solution of **6-Bromo-2-hydroxyquinoline-3-carboxylic acid** in DMSO. Perform serial dilutions of the stock solution in the culture medium to obtain a range of concentrations. Remove the medium from the wells and add 100  $\mu$ L of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
- Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO<sub>2</sub> humidified atmosphere.
- MTT Addition: After the incubation period, add 20  $\mu$ L of MTT solution to each well and incubate for an additional 4 hours.
- Formazan Solubilization: Carefully remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC<sub>50</sub> value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

## Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

- **6-Bromo-2-hydroxyquinoline-3-carboxylic acid**
- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Mueller-Hinton Broth (MHB)
- DMSO
- 96-well plates

- Spectrophotometer

Procedure:

- Compound Preparation: Prepare a stock solution of **6-Bromo-2-hydroxyquinoline-3-carboxylic acid** in DMSO. Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to obtain a range of concentrations.
- Inoculum Preparation: Prepare a bacterial inoculum adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately  $1.5 \times 10^8$  CFU/mL). Dilute this suspension to achieve a final concentration of  $5 \times 10^5$  CFU/mL in each well.
- Inoculation: Inoculate each well containing the serially diluted compound with the bacterial suspension. Include a growth control (MHB + bacteria, no compound) and a sterility control (MHB only).
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.



[Click to download full resolution via product page](#)

Experimental workflow for biological screening.

## Conclusion

**6-Bromo-2-hydroxyquinoline-3-carboxylic acid** represents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. While further research is required to fully elucidate its synthesis and biological activity, the information presented in this guide provides a solid foundation for researchers to build upon. The proposed synthesis route offers a starting point for its chemical preparation, and the detailed experimental protocols for biological screening will facilitate the investigation of its therapeutic potential. The structural similarities to known kinase inhibitors and antimicrobial compounds suggest that this molecule and its future derivatives are worthy of continued investigation.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Knorr Quinoline Synthesis [drugfuture.com]
- 2. benchchem.com [benchchem.com]
- 3. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Bromo-2-hydroxyquinoline-3-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1288436#6-bromo-2-hydroxyquinoline-3-carboxylic-acid-cas-number-99465-06-2]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)